Cas no 2227900-31-2 ((2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane)
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane Chemical and Physical Properties
Names and Identifiers
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- (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane
- 2227900-31-2
- EN300-1918042
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- Inchi: 1S/C7H7BrOS/c1-4-3-10-7(6(4)8)5-2-9-5/h3,5H,2H2,1H3/t5-/m0/s1
- InChI Key: LIVGNWIDNIEQQB-YFKPBYRVSA-N
- SMILES: BrC1C(C)=CSC=1[C@@H]1CO1
Computed Properties
- Exact Mass: 217.94010g/mol
- Monoisotopic Mass: 217.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 40.8Ų
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1918042-0.05g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 0.05g |
$1927.0 | 2023-09-17 | ||
| Enamine | EN300-1918042-0.1g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 0.1g |
$2019.0 | 2023-09-17 | ||
| Enamine | EN300-1918042-0.25g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 0.25g |
$2110.0 | 2023-09-17 | ||
| Enamine | EN300-1918042-0.5g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 0.5g |
$2202.0 | 2023-09-17 | ||
| Enamine | EN300-1918042-1.0g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 1g |
$2294.0 | 2023-06-02 | ||
| Enamine | EN300-1918042-2.5g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 2.5g |
$4495.0 | 2023-09-17 | ||
| Enamine | EN300-1918042-5.0g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 5g |
$6650.0 | 2023-06-02 | ||
| Enamine | EN300-1918042-10.0g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 10g |
$9859.0 | 2023-06-02 | ||
| Enamine | EN300-1918042-1g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 1g |
$2294.0 | 2023-09-17 | ||
| Enamine | EN300-1918042-5g |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane |
2227900-31-2 | 5g |
$6650.0 | 2023-09-17 |
(2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane
(2S)-2-(3-Bromo-4-Methylthiophen-2-yl)Oxirane: A Comprehensive Overview
The compound with CAS No 2227900-31-2, commonly referred to as (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with an epoxide group, creating a molecule with potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its potential as a precursor in the synthesis of more complex organic compounds.
Thiophene derivatives have long been recognized for their versatility in organic synthesis. The presence of the thiophene ring in this compound contributes to its stability and reactivity, making it a valuable building block in chemical research. The epoxide group, on the other hand, introduces additional functionality, enabling this compound to participate in a wide range of reactions, including nucleophilic attacks and ring-opening reactions. These properties make (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Recent advancements in asymmetric synthesis have further enhanced the significance of this compound. The (S)-configuration at the second carbon atom is crucial for determining its stereochemical properties, which are essential in drug design and development. Researchers have demonstrated that this compound can serve as a chiral auxiliary in the synthesis of bioactive molecules, offering a pathway to achieve high enantioselectivity in complex molecule construction.
In terms of applications, (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane has shown promise in the field of polymer chemistry. Its ability to undergo controlled ring-opening polymerization under specific conditions has led to the development of novel polymeric materials with tailored properties. These materials exhibit improved mechanical strength and thermal stability, making them suitable for use in high-performance applications such as aerospace and automotive industries.
Moreover, this compound has been explored as a precursor in the synthesis of advanced electronic materials. The integration of thiophene derivatives into conjugated systems has been shown to enhance electrical conductivity and optical properties, paving the way for their use in organic electronics and optoelectronic devices. Recent studies have focused on incorporating this compound into polymer blends to create materials with enhanced performance characteristics.
From a synthetic perspective, the preparation of (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane involves a multi-step process that combines principles from organometallic chemistry and stereochemistry. The key steps include the formation of the thiophene ring via cyclization reactions, followed by epoxidation to introduce the oxirane group. The stereochemistry at the second carbon atom is carefully controlled during these steps to ensure the desired (S)-configuration is achieved.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Scientists are exploring its potential as a chiral catalyst in asymmetric catalysis, leveraging its unique structure to facilitate enantioselective transformations. Additionally, efforts are underway to investigate its role in bioconjugate chemistry, where it could serve as a linker or carrier molecule for drug delivery systems.
In conclusion, (2S)-2-(3-bromo-4-methylthiophen-2-yl)oxirane is a multifaceted compound with significant potential across various fields of chemistry and materials science. Its unique structure, combined with its versatile reactivity and stereochemical properties, positions it as an important tool in modern chemical research. As advancements continue to be made in synthetic methodologies and application development, this compound is expected to play an increasingly prominent role in both academic and industrial settings.
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